molecular formula C20H17F3N4O4S B12378904 AChE-IN-47

AChE-IN-47

Cat. No.: B12378904
M. Wt: 466.4 g/mol
InChI Key: ARXQHWQZSIQLPK-UHFFFAOYSA-N
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Description

AChE-IN-47 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-47 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. This method yields various derivatives characterized by spectroscopic methods .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-47 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions often result in the formation of new functional groups on the piperazine ring .

Scientific Research Applications

AChE-IN-47 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-47 exerts its effects by inhibiting the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By binding to the active site of the enzyme, this compound prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This results in prolonged cholinergic transmission, which is beneficial in conditions where acetylcholine levels are diminished, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AChE-IN-47

This compound stands out due to its unique chemical structure, which allows for specific interactions with the acetylcholinesterase enzyme. This specificity may result in fewer side effects and improved efficacy compared to other inhibitors. Additionally, its synthetic versatility enables the creation of various derivatives with potentially enhanced properties .

Properties

Molecular Formula

C20H17F3N4O4S

Molecular Weight

466.4 g/mol

IUPAC Name

N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]acetamide

InChI

InChI=1S/C20H17F3N4O4S/c21-20(22,23)14-4-1-2-5-16(14)32(30,31)24-11-18(28)25-12-7-8-13-15(10-12)26-17-6-3-9-27(17)19(13)29/h1-2,4-5,7-8,10,24H,3,6,9,11H2,(H,25,28)

InChI Key

ARXQHWQZSIQLPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)NC(=O)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C1

Origin of Product

United States

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